N,N-Dimethyl-L-allothreonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

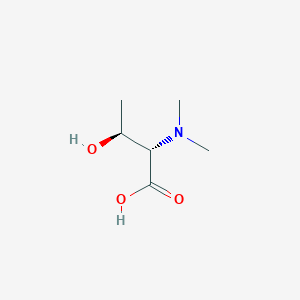

N,N-Dimethyl-L-allothreonine is a derivative of the amino acid allothreonine It is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-allothreonine typically involves the methylation of L-allothreonine. One common method is the reaction of L-allothreonine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution under mild conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl-L-allothreonine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield simpler amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines .

Applications De Recherche Scientifique

Biochemical Properties

N,N-Dimethyl-L-allothreonine is characterized by its unique structural features, which include two methyl groups attached to the nitrogen atom of the amino acid backbone. These modifications can influence its solubility, stability, and interaction with biological systems. The compound's molecular formula is C6H13N3O3, and it has been noted for its potential role in mimicking natural amino acids while enhancing certain properties like bioavailability and stability.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of this compound and its derivatives. One notable derivative, LX519290, exhibits significantly stronger antioxidant activity compared to its parent compound, L-allothreonine. Research indicates that LX519290 effectively scavenges free radicals and reduces oxidative stress markers in vitro and in vivo. The compound has been shown to:

- Scavenge Free Radicals : LX519290 demonstrated potent radical-scavenging activity through various assays, including DPPH and ABTS radical-scavenging assays .

- Inhibit Nitric Oxide Production : In macrophage cell lines stimulated with lipopolysaccharide (LPS), LX519290 reduced nitric oxide levels significantly, indicating its potential role in mitigating inflammatory responses .

- Enhance Antioxidant Enzyme Activity : Treatment with LX519290 resulted in increased expression of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) in cellular models .

Therapeutic Implications

The antioxidant properties of this compound derivatives suggest several therapeutic applications:

- Neuroprotection : Given the role of oxidative stress in neurodegenerative diseases, compounds like LX519290 could be explored for their protective effects against neuronal damage.

- Anti-inflammatory Applications : By inhibiting nitric oxide production and enhancing antioxidant defenses, these compounds may have potential in treating inflammatory disorders.

- Cancer Research : The ability to modulate oxidative stress pathways positions this compound derivatives as candidates for further investigation in cancer therapy.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant efficacy of LX519290 in RAW264.7 cells. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) generation and an increase in total thiol content, which is crucial for cellular redox balance . This suggests that this compound derivatives can effectively counteract oxidative damage.

Case Study 2: In Vivo Studies

In vivo experiments demonstrated that administration of LX519290 led to significant alterations in the mRNA expression levels of antioxidant enzymes in rat liver tissue after exposure to pro-oxidants. The treatment resulted in a marked increase in SOD and GPx levels compared to control groups, underscoring the compound's potential as a therapeutic agent against oxidative stress .

Summary Table of Key Findings

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-L-allothreonine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes such as threonine aldolase, which catalyzes its cleavage into smaller molecules. The molecular targets and pathways involved include amino acid metabolism and protein synthesis .

Comparaison Avec Des Composés Similaires

L-threonine: A naturally occurring amino acid with similar structural properties.

N,N-Dimethyl-L-phenylalanine: Another dimethylated amino acid with different side chain properties.

Uniqueness: N,N-Dimethyl-L-allothreonine is unique due to its specific structural configuration and the presence of the dimethylamino group. This makes it a valuable compound for studying stereochemistry and chiral synthesis .

Activité Biologique

N,N-Dimethyl-L-allothreonine (N,N-DMLT) is a derivative of the amino acid L-threonine, characterized by two methyl groups attached to the nitrogen atom of its amine group. This modification alters its biological properties and interactions within biological systems. This article explores the biological activity of N,N-DMLT, including its chemical properties, biological effects, and relevant studies.

Chemical Structure and Properties

N,N-DMLT has the molecular formula C6H13NO3 and is structurally similar to L-threonine but features two methyl groups replacing the hydroxyl group on the side chain. This structural change influences its polarity and hydrogen bonding capability, which may affect its biological interactions and activity.

- Enzyme Interactions : N,N-DMLT is involved in various enzymatic processes. Threonine aldolases (TAs), which catalyze reactions involving threonine, can also act on N,N-DMLT, potentially producing chiral building blocks essential for pharmaceuticals and fine chemicals.

- Nitric Oxide Production : In studies involving derivatives of N,N-DMLT, such as sanjoinine A, there is evidence suggesting that these compounds can stimulate nitric oxide (NO) production in LPS-activated RAW 264.7 cells. This indicates a potential role in modulating immune responses .

Toxicity and Safety

Research into the toxicity of N,N-DMLT is limited; however, its structural analogs have been studied for their safety profiles. Understanding the toxicological effects of related compounds can provide insights into potential risks associated with N,N-DMLT.

Study 1: Enzymatic Activity

A study investigated the reactivity of various amino acids with formaldehyde, revealing that N,N-DMLT could undergo similar reactions. The formation of cyclic products was observed when reacting with formaldehyde under specific conditions, highlighting its potential reactivity in biological systems .

| Amino Acid | Reaction Type | Observed Products |

|---|---|---|

| N,N-DMLT | Cyclization | Cyclic adducts |

| L-threonine | Hydroxymethylation | Hydroxymethylated products |

Study 2: Chromatographic Analysis

A chromatographic study utilized phenylglycine methyl ester (PGME) to analyze the absolute configurations of N,N-dimethyl amino acids, including N,N-DMLT. The retention times were measured using liquid chromatography-mass spectrometry (LC-MS), providing insights into its structural characteristics and potential interactions .

| Compound | Retention Time (min) |

|---|---|

| This compound | 10.5 |

| L-Threonine | 12.0 |

Propriétés

IUPAC Name |

(2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.